Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the CAS Number: 2377036-38-7 . It has a molecular weight of 295.79 . The compound is part of the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design .
Synthesis Analysis
The synthesis of similar compounds, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic scaffold, which is a distinctive feature of sterically constrained amino acids . This structure provides a wide variation of spatial disposition of the functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Scientific Research Applications
Synthesis and Applications
Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound with potential in various scientific research applications. A significant aspect of its research revolves around its synthesis and derivative formations, which are crucial for exploring its potential in different scientific fields.
Efficient Synthetic Routes : Meyers et al. (2009) outlined efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This synthesis provides a platform for further selective derivation on the azetidine and cyclobutane rings, offering a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Conformationally Constrained Amino Acids : The work of Hart and Rapoport (1999) on the synthesis of a glutamic acid analogue from L-serine, using a process that involves tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, shows the compound's role in creating novel amino acids. These amino acids have potential applications in chemistry, biochemistry, and drug design (Hart & Rapoport, 1999).
Enantioselective Synthesis for Medicinal Chemistry : López et al. (2020) describe an enantioselective synthesis of a proline scaffold, highlighting the transformation of tert-butyl 4-methyleneprolinate into a N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir. This illustrates the compound's relevance in the development of medicinal chemistry applications (López et al., 2020).
Structural and Chemical Exploration
Research has also focused on exploring the structural characteristics and potential chemical applications of derivatives of this compound.
Spirocyclic Scaffold Construction : Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, demonstrating the construction of four-membered rings in the spirocyclic scaffold. This adds to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).
Potential in Biological Activity : The study by Moskalenko and Boev (2012) on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal highlights the compound's potential for preparing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Role in Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties : Carroll et al. (2001) discuss the synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene and its role in nicotinic acetylcholine receptor binding and antinociceptive properties, indicating its potential in neurological research and pharmacology (Carroll et al., 2001).
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate” are currently unknown .
Mode of Action
It’s known that the compound can be used for further selective derivation on the azetidine and cyclobutane rings , which suggests it may interact with its targets through these functional groups.
Properties
IUPAC Name |
tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)5-4-8(11)18(12,15)16/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPNMHNGHOUQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377036-38-7 |
Source
|
Record name | tert-butyl 5-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.